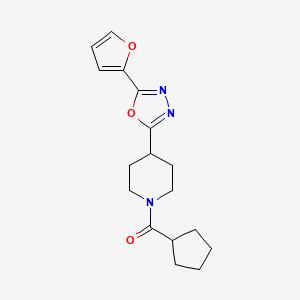
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound of significant interest due to its unique chemical structure and versatile applications in various scientific fields. This compound belongs to the class of urea derivatives and is characterized by the presence of a pyrimidinyl ethyl group and a methoxy methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea can be achieved through several methods, with one of the most common involving the reaction between 4,5-dimethyl-6-oxopyrimidine and an appropriate ethyl urea derivative. The key steps generally include:
N-Alkylation: : Introduction of the ethyl group to the pyrimidine ring.
Urea Formation: : Reaction between the alkylated pyrimidine and 2-methoxy-5-methylphenyl isocyanate.
Reaction conditions typically involve moderate temperatures (50-80°C) and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.
Industrial Production Methods: In an industrial setting, large-scale production of this compound often utilizes continuous flow reactors to ensure consistent product quality and yield. The process optimization might include:
Automated Synthesis: : Use of automated synthesis platforms to control reaction conditions precisely.
Purification: : Implementation of chromatography techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or permanganate.
Reduction: : Commonly conducted using reagents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution can occur at the pyrimidinyl or phenyl rings under suitable conditions.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : DMSO, methanol, chloroform.
Oxidation Products: : Formation of corresponding sulfoxides or sulfones.
Reduction Products: : Amino derivatives or alcohols.
Substitution Products: : Various substituted pyrimidinyl and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, this compound serves as an intermediate for the preparation of other complex molecules. Its structural motifs are valuable for constructing pharmacologically active compounds.
Biology: It is explored for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications in treating specific diseases due to its unique chemical interactions.
Industry: Used as a precursor for the synthesis of advanced materials, dyes, and agricultural chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. The pathways involved depend on the context, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds:
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methylphenyl)urea
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-4-methylphenyl)urea
Uniqueness: What sets 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea apart is its specific combination of substituents, which confer unique steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a distinct entity within its class.
Propiedades
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-5-6-15(24-4)14(9-11)20-17(23)18-7-8-21-10-19-13(3)12(2)16(21)22/h5-6,9-10H,7-8H2,1-4H3,(H2,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYKZANJGTNFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)
![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)

![1-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2380430.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)



![3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide](/img/structure/B2380439.png)
![(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2380440.png)


